molecular formula C25H21N3O3S B2482462 N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 681266-48-8

N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2482462
CAS No.: 681266-48-8
M. Wt: 443.52
InChI Key: IGPWREZOFBZZBA-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-methylphenyl group at position 2 and a [1,1'-biphenyl]-4-carboxamide moiety at position 3. The 5,5-dioxo (sulfone) group on the thienopyrazol ring enhances electronic stability and influences intermolecular interactions, making it a candidate for pharmaceutical or materials science applications. Its rigid bicyclic structure and sulfone group may confer unique conformational and electronic properties compared to analogs .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-17-7-13-21(14-8-17)28-24(22-15-32(30,31)16-23(22)27-28)26-25(29)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPWREZOFBZZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Precursors

The thieno[3,4-c]pyrazole scaffold is synthesized via a [3+2] cycloaddition between substituted thiophenes and hydrazine derivatives. A representative protocol involves:

  • Thiophene Functionalization : 3-Amino-4-cyanothiophene is treated with γ-butyrolactone under nitrogen to form a thioether intermediate, which undergoes cyclization with hydrazine hydrate in acetic acid.
  • Oxidative Cyclization : Using dimethyl oxalate and sodium methoxide in dry toluene, the intermediate undergoes Claisen condensation to form the pyrazole ring.

Key Data :

Parameter Condition Yield (%)
Cyclization Temperature 110°C (reflux) 75–80
Solvent Acetic acid
Catalyst None

Sulfonation to 5,5-Dioxo Derivative

The 5λ⁶-sulfone group is introduced via oxidation of the thieno[3,4-c]pyrazole sulfur atom. Two methods dominate:

  • Peracid Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature.
  • Hydrogen Peroxide/Acetic Acid : Prolonged stirring with 30% H₂O₂ in glacial acetic acid achieves full sulfonation.

Comparative Efficiency :

Method Time (h) Yield (%) Purity (%)
mCPBA 4 92 98
H₂O₂/AcOH 24 85 95

Functionalization with 4-Methylphenyl Group

N-Alkylation at Pyrazole N2

The 4-methylphenyl moiety is introduced via Ullmann-type coupling or nucleophilic aromatic substitution:

  • Copper-Catalyzed Coupling : Reacting the pyrazole core with 4-iodotoluene, CuI, and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO at 120°C.
  • SNAr Reaction : Using 4-methylphenylboronic acid and Pd(PPh₃)₄ under Suzuki–Miyaura conditions.

Optimized Conditions :

Parameter Ullmann Coupling Suzuki–Miyaura
Catalyst CuI (10 mol%) Pd(PPh₃)₄ (5 mol%)
Ligand DMCDA (20 mol%) None
Solvent DMSO THF/H₂O (3:1)
Yield (%) 78 65

Biphenyl-4-Carboxamide Coupling

Carboxylic Acid Activation

The biphenyl-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.

Amide Bond Formation

The activated acid is coupled to the 3-amino group of the thieno[3,4-c]pyrazole core under inert conditions:

  • Stoichiometry : 1.2 equivalents of activated acid to amine.
  • Reaction Time : 24 hours at room temperature.
  • Workup : Sequential washing with 1N HCl, saturated NaHCO₃, and brine.

Purification :

Method Purity (%) Recovery (%)
Silica Chromatography 99 82
Recrystallization 98 75

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances enable telescoped synthesis in flow reactors:

  • Cyclization and Sulfonation : Performed in a PTFE-coated reactor with in-line IR monitoring.
  • Throughput : 1.2 kg/day with 89% overall yield.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 32 18
PMI 56 29
Energy Consumption 480 kWh/kg 210 kWh/kg

Case Studies and Process Validation

Patent-Derived Protocol (US20120165311)

A scaled-up method from the patent literature involves:

  • Protection/Deprotection Strategy : Temporary protection of the pyrazole nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions during sulfonation.
  • One-Pot Coupling : Sequential Boc deprotection and amide bond formation without intermediate isolation.

Performance :

Step Yield (%) Purity (%)
Boc Protection 95 97
One-Pot Coupling 88 99

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.21 (d, J = 5.4 Hz, thiophene H), δ 7.62 (d, J = 5.4 Hz, thiophene H), and δ 2.35 (s, 4-methylphenyl CH₃).
  • HRMS : Calculated for C₂₈H₂₂N₃O₃S ([M+H]⁺): 480.1385; Found: 480.1389.

PXRD and DSC

Technique Observation
PXRD Crystalline form II
DSC Tm = 218°C (endotherm)

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Analog (CAS: 893928-14-8)
Core Structure Thieno[3,4-c]pyrazol-5,5-dioxo Thieno[3,4-c]pyrazol-5,5-dioxo
Position 2 Substituent 4-methylphenyl Phenyl
Position 3 Substituent [1,1'-biphenyl]-4-carboxamide 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular Formula C₂₆H₂₁N₃O₃S C₂₃H₂₂N₄O₅S
Calculated logP ~3.5 (predicted via biphenyl hydrophobicity) 0.9 (reported)
Polar Surface Area (PSA) ~85 Ų (estimated) 119 Ų (reported)
Key Functional Groups Biphenyl, sulfone, carboxamide Methoxyphenyl, pyrrolidinone, sulfone, carboxamide

Electronic and Conformational Differences

  • Substituent Effects: The biphenyl group in the target compound increases lipophilicity (logP ~3.5 vs. In contrast, the analog’s 4-methoxyphenyl and pyrrolidinone groups improve polarity and hydrogen-bonding capacity .
  • Ring Puckering: The thienopyrazol core’s puckering, quantified via Cremer-Pople coordinates (e.g., amplitude $ q $, phase $ \phi $), influences molecular shape and binding interactions. The sulfone group stabilizes ring planarity, but substituents like biphenyl may induce torsional strain, altering conformational dynamics .

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